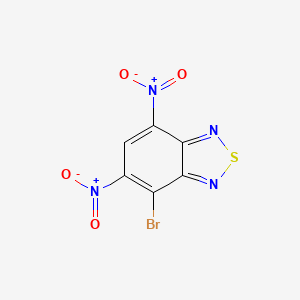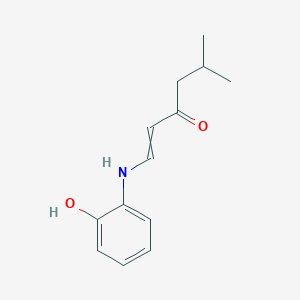
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to both organic and inorganic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine typically involves the reaction of terminal acetylenes with amines in the presence of catalysts. One common method is the Mannich three-component condensation of terminal acetylenes with amines under the influence of copper (I) salts . This reaction can be activated using microwave or ultrasound irradiation to improve yields and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve the use of heterogeneous catalysts such as copper-zeolite or nickel-Y-zeolite, which can facilitate the reaction under milder conditions and with higher efficiency . The use of metal acetylides with C=N electrophiles in anhydrous conditions at low temperatures is another approach that can be employed for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of silanes and other reduced products.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) salts, zinc, nickel, gold (I), gold (III), silver (I), iron (III), indium (III), and mercury salts . Reaction conditions often involve the use of catalysts, anhydrous solvents, and controlled temperatures to achieve the desired products .
Major Products Formed
Major products formed from these reactions include propargylamines, oxazolidines, and other organosilicon compounds . These products are valuable intermediates in organic synthesis and have applications in various fields.
Aplicaciones Científicas De Investigación
N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has several scientific research applications:
Mecanismo De Acción
The mechanism by which N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(Hex-2-yn-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine include other organosilicon compounds such as:
- Trimethylsilylacetylene
- Trimethylsilylpropargylamine
- Trimethylsilylalkynes
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and properties. The presence of both the hex-2-yn-1-yl and trimethylsilyl groups allows for a diverse range of chemical transformations and applications .
Propiedades
Número CAS |
88211-49-8 |
|---|---|
Fórmula molecular |
C12H27NSi2 |
Peso molecular |
241.52 g/mol |
Nombre IUPAC |
N,N-bis(trimethylsilyl)hex-2-yn-1-amine |
InChI |
InChI=1S/C12H27NSi2/c1-8-9-10-11-12-13(14(2,3)4)15(5,6)7/h8-9,12H2,1-7H3 |
Clave InChI |
CTDUWZGWMZICHD-UHFFFAOYSA-N |
SMILES canónico |
CCCC#CCN([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Spiro[1,3-benzodithiole-2,1'-cyclohexan]-1-one](/img/structure/B14380022.png)
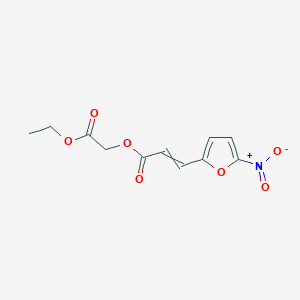
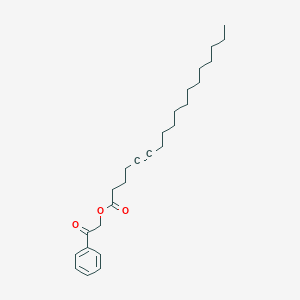
![9-Methoxy-7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl acetate](/img/structure/B14380030.png)
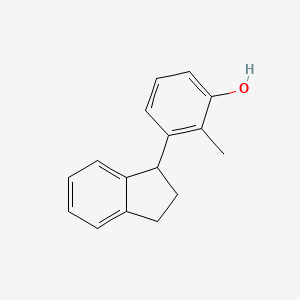

![(NE)-N-[1-(6-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14380038.png)
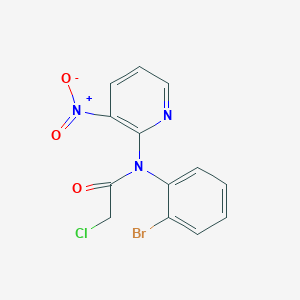
![1-Methyl-4-[(trichloroethenyl)sulfanyl]benzene](/img/structure/B14380053.png)
![[1,2-Phenylenebis(methylene)]bis(triphenylstannane)](/img/structure/B14380055.png)


